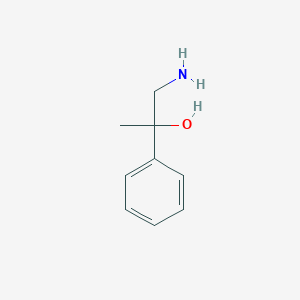

1-Amino-2-phenyl-propan-2-ol

Description

The exact mass of the compound 1-Amino-2-phenylpropan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-2-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNDQOCRJGGSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494276, DTXSID701281569 | |

| Record name | 1-Amino-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17643-24-2, 1017418-99-3 | |

| Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17643-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of 1-Amino-2-phenyl-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-Amino-2-phenyl-propan-2-ol. Due to the limited specific historical and biological data available for this particular isomer, this document situates its context within the broader history of phenylpropanolamines, a class of compounds with significant pharmacological importance. This guide details its chemical and physical properties, outlines a generalized experimental protocol for its synthesis based on established methods for related compounds, and presents key data in a structured format. A generalized synthetic workflow is visualized to fulfill the requirement for a logical diagram. This document serves as a foundational resource for researchers and professionals in medicinal chemistry and drug development interested in this and related molecules.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development and study of its structural isomers, most notably phenylpropanolamine (norephedrine). Phenylpropanolamine was first synthesized in the early 20th century and was patented as a mydriatic in 1913.[1] Its pressor effects were characterized in the late 1920s and 1930s, leading to its medical use.[1] A significant body of research exists for phenylpropanolamine and its diastereomer, ephedrine, which are naturally occurring alkaloids found in plants of the Ephedra genus.

While the synthesis of the structural isomer, 2-amino-1-phenyl-1-propanol, was described in the scientific literature as early as 1947 by Hoover and Hass, a definitive historical account of the first synthesis and discovery of this compound is not well-documented in publicly available literature. It is likely that this isomer was synthesized and characterized later, as part of broader investigations into the structure-activity relationships of phenylpropanolamines. Today, this compound is recognized as a versatile amino alcohol used in pharmaceutical and fine chemical synthesis.[2] It serves as a valuable intermediate and building block, particularly in the preparation of optically active compounds and as a chiral auxiliary in asymmetric synthesis.[2]

Chemical and Physical Properties

This compound is a chiral amino alcohol. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 151.21 g/mol | --INVALID-LINK-- |

| CAS Number | 17643-24-2 | --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Storage Conditions | Sealed in dry, 2-8°C | --INVALID-LINK-- |

| SMILES | CC(CN)(C1=CC=CC=C1)O | --INVALID-LINK-- |

Experimental Protocols: Generalized Synthesis

Reaction Scheme:

Materials:

-

2-Phenyl-1,2-epoxypropane

-

Ammonia (aqueous or in a suitable solvent)

-

An appropriate solvent (e.g., ethanol, methanol)

-

Acid for workup and salt formation (e.g., hydrochloric acid)

-

Ether or other suitable extraction solvent

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Aminolysis of the Epoxide: 2-Phenyl-1,2-epoxypropane is dissolved in a suitable solvent, such as ethanol. The solution is then treated with an excess of ammonia. This reaction is typically carried out under pressure and may require heating to proceed at a reasonable rate. The nucleophilic attack of ammonia on the less sterically hindered carbon of the epoxide ring would lead to the formation of this compound.

-

Workup: After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure. The residue is then dissolved in water and acidified with a suitable acid, such as hydrochloric acid.

-

Extraction: The aqueous solution is washed with an organic solvent, like ether, to remove any unreacted starting material and non-basic byproducts.

-

Isolation of the Product: The aqueous layer is then made basic with a strong base (e.g., sodium hydroxide) to liberate the free amine. The product, this compound, is then extracted into an organic solvent such as ether.

-

Purification and Characterization: The combined organic extracts are dried over a suitable drying agent, and the solvent is evaporated to yield the crude product. The product can be further purified by distillation under reduced pressure or by crystallization of its salt form (e.g., hydrochloride). Characterization would be performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Biological Activity and Signaling Pathways

There is a significant lack of specific data in the scientific literature regarding the biological activity and signaling pathways of this compound. Its structural isomers, such as norephedrine, are known to act as sympathomimetic agents by stimulating adrenergic receptors. However, it cannot be assumed that this compound shares this pharmacological profile. The shift of the hydroxyl group to a tertiary carbon could significantly alter its interaction with biological targets.

Potential areas of investigation for its biological activity could include its effects on neurotransmitter receptors, given its structural similarity to other phenethylamines. Preliminary studies could focus on receptor binding affinity and metabolic stability to understand how it interacts with biological systems.[3]

Due to the absence of documented signaling pathways for this compound, a diagram illustrating a generalized experimental workflow for its synthesis and characterization is provided below.

Conclusion

This compound is a chiral amino alcohol whose history is intertwined with the more extensively studied phenylpropanolamines. While a precise date and discoverer for its initial synthesis remain elusive in the reviewed literature, its utility as a synthetic intermediate and chiral auxiliary is recognized in modern chemistry. The lack of comprehensive biological data for this specific isomer presents an opportunity for future research to explore its pharmacological profile and potential therapeutic applications. This guide provides a foundational understanding of its properties and a generalized approach to its synthesis, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Stereochemistry and Isomers of 1-Amino-2-phenyl-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and resolution of the isomers of 1-Amino-2-phenyl-propan-2-ol. This chiral amino alcohol holds potential as a valuable building block in pharmaceutical and fine chemical synthesis.[1] Its stereoisomeric forms are of particular interest due to the often-differentiated pharmacological activities of enantiomers.

Core Concepts: Stereochemistry of this compound

This compound possesses a single stereocenter at the second carbon atom (C2) of the propane chain. This carbon is bonded to four different substituents: a methyl group (-CH3), a phenyl group (-C6H5), a hydroxyl group (-OH), and an aminomethyl group (-CH2NH2). The presence of this chiral center gives rise to two stereoisomers that are non-superimposable mirror images of each other, known as enantiomers.

These enantiomers are designated as (R)-1-Amino-2-phenyl-propan-2-ol and (S)-1-Amino-2-phenyl-propan-2-ol, according to the Cahn-Ingold-Prelog priority rules. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit distinct behavior in the presence of other chiral entities, including chiral catalysts, enzymes, and biological receptors. A crucial distinguishing characteristic is their interaction with plane-polarized light; they rotate the light in equal but opposite directions. The enantiomer that rotates light clockwise is termed dextrorotatory (+), while the one that rotates it counter-clockwise is levorotatory (-). It is important to note that the R/S designation does not have a direct correlation with the direction of optical rotation.

A 50:50 mixture of the (R) and (S) enantiomers is known as a racemic mixture and is optically inactive as the rotations of the individual enantiomers cancel each other out.

Physicochemical Properties

| Property | Racemic this compound | (R)-1-Amino-2-phenyl-propan-2-ol | (S)-1-Amino-2-phenyl-propan-2-ol |

| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol | 151.21 g/mol | 151.21 g/mol |

| CAS Number | 17643-24-2 | Data not available | Data not available |

| Specific Rotation ([α]D) | 0° | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

Synthesis and Resolution of Enantiomers: Experimental Protocols

The synthesis of this compound typically results in a racemic mixture. To obtain the pure enantiomers, a resolution step is necessary. Below are detailed methodologies for the synthesis of the racemate and common techniques for its chiral resolution.

Synthesis of Racemic this compound

A common synthetic route to vicinal amino alcohols is through the reductive amination of an appropriate ketone precursor.

Protocol: Reductive Amination of 1-hydroxy-1-phenyl-2-propanone

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 1-hydroxy-1-phenyl-2-propanone in a suitable solvent such as methanol or ethanol.

-

Addition of Reagents: Add an excess of ammonia (in the form of ammonium hydroxide or as a solution in the alcohol) to the reaction mixture. Introduce a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at a controlled temperature (e.g., 25-50°C) until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction, carefully filter the catalyst from the mixture. Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude racemic this compound can be purified by techniques such as column chromatography or recrystallization of a suitable salt (e.g., the hydrochloride salt).

Chiral Resolution of Racemic this compound

Several methods can be employed to separate the enantiomers of a racemic amino alcohol. The choice of method often depends on the specific properties of the compound and the desired scale of separation.

3.2.1. Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which can then be separated by fractional crystallization.[2]

Protocol: Resolution using a Chiral Acid (e.g., Tartaric Acid)

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of an enantiomerically pure chiral acid, such as (+)-tartaric acid.

-

Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out of the solution. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

-

Isolation of the Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent. The purity of the diastereomeric salt can be improved by recrystallization.

-

Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., sodium hydroxide) to neutralize the acid and liberate the free amine.

-

Extraction: Extract the enantiomerically enriched amine with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over an anhydrous salt (e.g., MgSO4), and evaporate the solvent to obtain the pure enantiomer. The other enantiomer can be recovered from the mother liquor.

3.2.2. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of an enzyme, often a lipase, to preferentially acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: Dissolve the racemic this compound in a non-polar organic solvent (e.g., hexane or toluene).

-

Enzyme and Acyl Donor: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), and an acyl donor, such as vinyl acetate.

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-45°C). The reaction is typically monitored for conversion (ideally to ~50%) by GC or HPLC to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The resulting mixture contains one enantiomer as the unreacted alcohol and the other as the acetylated ester. These can be separated by column chromatography.

-

Hydrolysis of the Ester: The acylated enantiomer can be deprotected by hydrolysis (e.g., with a base like sodium hydroxide in methanol) to yield the other pure enantiomer of the amino alcohol.

3.2.3. Chiral High-Performance Liquid Chromatography (HPLC)

For analytical and small-scale preparative separations, chiral HPLC is a powerful technique. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Protocol: Chiral HPLC Separation

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for the separation of amino alcohols.

-

Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The optimal mobile phase composition needs to be determined experimentally to achieve baseline separation of the enantiomers.

-

Analysis and Collection: Inject the racemic mixture onto the column. The two enantiomers will elute at different times. For preparative separations, the fractions corresponding to each enantiomer can be collected.

Conclusion

The stereochemistry of this compound is defined by a single chiral center, giving rise to a pair of enantiomers. While specific quantitative data for these isomers, such as their specific rotation, are not prominently reported in the available literature, this guide provides a robust framework for their synthesis and separation based on established chemical principles and methodologies applied to analogous compounds. The detailed protocols for racemic synthesis and chiral resolution serve as a valuable resource for researchers and drug development professionals aiming to explore the potential of these chiral building blocks in their work. Further experimental investigation is required to fully characterize the individual enantiomers of this compound.

References

Spectroscopic Analysis of 1-Amino-2-phenyl-propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-Amino-2-phenyl-propan-2-ol, a key intermediate in pharmaceutical and fine chemical synthesis. This document outlines the available mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy data, details the experimental protocols for these analytical techniques, and presents a logical workflow for the structural elucidation of similar chemical entities.

Spectroscopic Data

The structural confirmation of this compound relies on the complementary data obtained from mass spectrometry and ¹H NMR spectroscopy. While experimental mass spectrometry data is available, experimental ¹H NMR data for this specific compound is not readily found in the public domain. Therefore, a predicted ¹H NMR spectrum is presented for analytical guidance.

Mass Spectrometry Data

The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The key quantitative data from the mass spectrum is summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Major Fragment Ions (m/z) | Relative Intensity (%) |

| 44 | 100 |

| 77 | 15 |

| 105 | 10 |

| 136 | 5 |

| 151 (M+) | Not Observed |

Note: The absence of a prominent molecular ion peak (M+) is common for primary amines, which tend to undergo rapid fragmentation.

Predicted ¹H NMR Data

Due to the unavailability of experimental data, the following ¹H NMR spectral data for this compound is predicted based on established chemical shift principles. The data is presented for a deuterated chloroform (CDCl₃) solvent.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (Methyl) | ~1.5 | Singlet | 3H |

| -CH₂- (Methylene) | ~2.8 - 3.2 | Multiplet | 2H |

| -NH₂ & -OH (Amine & Hydroxyl) | Broad singlet | 3H | |

| -C₆H₅ (Aromatic) | ~7.2 - 7.4 | Multiplet | 5H |

Disclaimer: This is a predicted spectrum and may not perfectly reflect the experimental values.

Experimental Protocols

The following sections detail the standardized methodologies for acquiring ¹H NMR and mass spectrometry data for organic compounds such as this compound.

¹H NMR Spectroscopy Protocol

Objective: To obtain a high-resolution proton nuclear magnetic resonance spectrum for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters include:

-

Pulse angle (e.g., 90°)

-

Acquisition time (typically 2-4 seconds)

-

Relaxation delay (e.g., 1-5 seconds)

-

Number of scans (typically 8-16 for a concentrated sample)

-

-

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is a common setup for this type of analysis.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

-

If necessary, filter the solution to remove any particulate matter.

GC-MS Analysis:

-

Inject a small volume (typically 1 µL) of the prepared solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up to ensure separation of the analyte from any impurities.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

physical and chemical properties of 1-Amino-2-phenyl-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-phenyl-propan-2-ol is a versatile amino alcohol with significant potential in pharmaceutical and fine chemical synthesis. Its structure, featuring a tertiary alcohol and a primary amine, makes it a valuable chiral auxiliary and a key building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and an exploration of its potential applications.

Core Physicochemical Properties

This compound, with the CAS number 17643-24-2, is a white solid at room temperature.[1] Its core properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-amino-2-phenylpropan-2-ol | [2] |

| CAS Number | 17643-24-2 | [1][2][3][] |

| Molecular Formula | C₉H₁₃NO | [1][2][3][][5] |

| Molecular Weight | 151.21 g/mol | [1][2][3][] |

| Appearance | White solid | [1] |

Structural and Computed Properties

The structural characteristics of this compound contribute to its utility in chemical synthesis. The presence of both a hydrogen bond donor (amine and hydroxyl groups) and acceptor (amine and hydroxyl groups) influences its intermolecular interactions and solubility.

| Property | Value | Reference(s) |

| SMILES | CC(CN)(C1=CC=CC=C1)O | [2][3] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | [2] |

| logP (octanol/water) | 0.8528 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

Experimental Data

Detailed experimental data for this compound is not extensively reported in publicly available literature. The information below is based on data for structurally similar compounds and should be used as an estimation.

| Property | Value | Notes |

| Melting Point | Data not available | As a solid, a distinct melting point is expected. |

| Boiling Point | Data not available | Likely to be high due to the presence of polar functional groups. |

| Solubility | Soluble in organic solvents | The phenyl group enhances solubility in organic solvents.[1] |

| pKa | Data not available | The primary amine is expected to have a pKa in the range of 9-10. |

Spectral Data

Experimental Protocols

While specific, detailed protocols for the synthesis and purification of this compound are not widely published, the following sections provide general methodologies based on the synthesis of its isomers and related compounds.

Synthesis Workflow

A common route to synthesize amino alcohols is through reductive amination of a corresponding ketone. The following diagram illustrates a potential synthetic pathway to this compound.

Purification Protocol

Purification of the crude product can be achieved through recrystallization. The general steps are outlined below.

-

Dissolution : Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.

-

Decolorization (Optional) : If colored impurities are present, add a small amount of activated charcoal and heat the solution.

-

Hot Filtration : Filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Crystallization : Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation : Collect the crystals by vacuum filtration.

-

Washing : Wash the crystals with a small amount of cold solvent to remove any residual impurities.

-

Drying : Dry the purified crystals under vacuum.

References

- 1. US3193581A - Process of preparing 1-phenyl-2-aminopropane - Google Patents [patents.google.com]

- 2. (S)-(+)-1-Amino-2-propanol synthesis - chemicalbook [chemicalbook.com]

- 3. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol - Google Patents [patents.google.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031628) [hmdb.ca]

In-Depth Technical Guide: 1-Amino-2-phenyl-propan-2-ol (CAS Number 17643-24-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Amino-2-phenyl-propan-2-ol (CAS No. 17643-24-2), a versatile chiral amino alcohol. The document details its chemical and physical properties, synthesis methodologies, and analytical procedures. A significant focus is placed on its pharmacological properties as a sympathomimetic agent, including its mechanism of action, pharmacokinetic profile, and toxicological data. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, providing foundational data and methodologies for future investigations and applications.

Chemical and Physical Properties

This compound is a chiral amino alcohol with a phenyl group, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. Its structure enhances its reactivity and solubility in organic solvents, rendering it an excellent candidate for the synthesis of enantiomerically pure compounds and bioactive molecules.[1]

| Property | Value | Reference |

| CAS Number | 17643-24-2 | [2] |

| Molecular Formula | C₉H₁₃NO | [2] |

| Molecular Weight | 151.21 g/mol | [2] |

| IUPAC Name | 1-amino-2-phenylpropan-2-ol | [2] |

| Synonyms | 1-Amino-2-phenyl-2-propanol, α-(Aminomethyl)-α-methylbenzenemethanol | [2] |

| Appearance | White solid | [1] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | [2] |

| logP (octanol-water partition coefficient) | 0.3 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Purification

The synthesis of this compound and its stereoisomers can be achieved through various organic synthesis routes. A common approach involves the reductive amination of a corresponding ketone precursor.

General Synthesis Workflow

A general workflow for the synthesis of phenylpropanolamine derivatives, including this compound, is outlined below. This process typically starts from a phenylacetone derivative.

Caption: General synthesis workflow for this compound.

Example Experimental Protocol: Reductive Amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone

This protocol describes the synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol, a stereoisomer of this compound.

Materials:

-

(R)-(−)-1-hydroxy-1-phenyl-2-propanone

-

Ammonia

-

Raney nickel catalyst

-

Ethanol

-

Hydrogen gas

Procedure:

-

Dissolve (R)-(−)-1-hydroxy-1-phenyl-2-propanone in ethanol in a high-pressure reactor.

-

Add Raney nickel catalyst to the solution.

-

Saturate the solution with ammonia.

-

Pressurize the reactor with hydrogen gas.

-

Heat the reaction mixture and stir until the reaction is complete (monitor by TLC or GC).

-

Cool the reactor, filter off the catalyst, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.[3]

Analytical Methods

The analysis of this compound and its derivatives is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed techniques.

HPLC Method for Stability Studies

An HPLC method can be used to assess the stability of related compounds like (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride in biological matrices.

Instrumentation:

-

HPLC system with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile/water with an acid modifier).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 214.4 nm.[4]

Sample Preparation:

-

Biological samples (plasma or urine) are deproteinized (e.g., with acetonitrile).

-

The supernatant is filtered and injected into the HPLC system.

GC Method for Quantification

For GC analysis, derivatization is often necessary to improve the volatility and thermal stability of the amino alcohol.

Derivatization Agent:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or propyl chloroformate.

Procedure:

-

The sample containing this compound is dried.

-

The derivatizing agent is added, and the mixture is heated to ensure complete reaction.

-

The derivatized analyte is then injected into the GC system, typically equipped with a flame ionization detector (FID).[5]

Pharmacology and Mechanism of Action

This compound belongs to the phenylpropanolamine (PPA) class of compounds, which are known for their sympathomimetic effects. These compounds act as stimulants, decongestants, and anorectic agents.[6]

Mechanism of Action: Norepinephrine Release

The primary mechanism of action of phenylpropanolamines is the release of norepinephrine from sympathetic nerve endings. This leads to the activation of adrenergic receptors, resulting in various physiological effects.

Caption: Proposed mechanism of action for this compound.

The sympathomimetic effects include increased heart rate and blood pressure.[7] At high doses, phenylpropanolamines can produce amphetamine-like psychostimulant effects.[8]

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics of N-L-phenylalanyl-L-2-amino-1-phenylpropane, a related compound, in mice have shown rapid absorption and distribution to various tissues, including the brain.

ADME Profile

-

Absorption: Rapidly absorbed after intraperitoneal administration.

-

Distribution: Accumulates in the gastrointestinal tract, liver, kidney, bile, and brain.

-

Metabolism: Can be metabolized to amphetamine and its hydroxylated derivatives.

-

Excretion: Primarily excreted by the kidneys, with a smaller portion eliminated in the feces.[9]

A study on 2-amino-2-methyl-1-propanol in rats showed rapid absorption and elimination in urine following oral administration. Dermal absorption was also observed, though at a slower rate.[10]

Biological Activities and In Vivo Studies

The biological activities of this compound and related compounds have been evaluated in various in vivo models.

Anorectic and Stimulant Effects

In rhesus monkeys, phenylpropanolamine has been shown to reduce food intake, demonstrating its anorectic effects. At high doses, it can produce amphetamine-like behavioral responses.[11]

Neurochemical Effects

High doses of phenylpropanolamine in rats resulted in a depletion of dopamine in the frontal cortex, though it did not significantly affect other monoamines in other brain regions. This suggests a more limited neurotoxic potential compared to other amphetamine derivatives.[11]

Cardiovascular Effects

In healthy human volunteers, a daily dose of 75 mg of sustained-release phenylpropanolamine resulted in a statistically significant but not clinically significant increase in systolic blood pressure.[7]

Toxicological Profile

Phenylpropanolamine has been associated with an increased risk of hemorrhagic stroke, particularly in women, which led to its withdrawal from the market in some countries for human use.[8] Neurologic complications, including headache, psychiatric symptoms, and seizures, have been reported following the use of phenylpropanolamine.[12]

Applications in Research and Drug Development

This compound and its derivatives are valuable tools in several areas of research and development:

-

Pharmaceutical Development: It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1]

-

Organic Synthesis: It is used as a building block for creating complex molecules with specific functional groups.[1]

-

Chiral Catalysis: The compound can act as a chiral catalyst in asymmetric synthesis to produce enantiomerically pure compounds.[1]

-

Analytical Chemistry: It is utilized in the development of analytical methods, such as chromatography, for the separation and detection of other compounds.[1]

Conclusion

This compound (CAS 17643-24-2) is a chiral amino alcohol with significant potential in pharmaceutical and chemical research. Its sympathomimetic properties, stemming from its ability to induce norepinephrine release, have led to its investigation for various therapeutic applications. However, its potential for cardiovascular and neurological side effects necessitates careful consideration in any drug development program. This technical guide has summarized the key properties, synthesis, analytical methods, and pharmacological profile of this compound, providing a solid foundation for researchers and drug development professionals. Further research is warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Amino-2-phenylpropan-2-ol | C9H13NO | CID 12362998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The effects of phenylpropanolamine on human sympathetic nervous system function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 9. [Investigations of pharmacokinetics and metabolic behavior of N-L-pnenylalanyl-L-2-amino-1-phenylpropane (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Behavioral and neurochemical evaluation of phenylpropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurologic complications of phenylpropanolamine use - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Chiral 1-Amino-2-phenyl-propan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of chiral 1-Amino-2-phenyl-propan-2-ol, a crucial building block in the development of various pharmaceutical compounds. This document details prominent synthetic strategies, including biocatalytic methods, the use of chiral auxiliaries, and asymmetric reduction of prochiral ketones. Quantitative data from key experiments are summarized for comparative analysis, and detailed experimental protocols are provided.

Introduction

Chiral this compound, and its stereoisomers, are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The precise control of stereochemistry is paramount in drug development, as different enantiomers and diastereomers can exhibit vastly different pharmacological and toxicological profiles. This guide explores several robust methods for the stereoselective synthesis of these valuable compounds, providing researchers with the necessary information to select and implement the most suitable strategy for their specific needs.

Key Synthetic Strategies

The synthesis of chiral this compound can be achieved through several distinct approaches, each with its own advantages in terms of stereoselectivity, yield, and scalability. The most prominent methods include:

-

Biocatalytic and Chemoenzymatic Synthesis: Leveraging the high stereoselectivity of enzymes, this approach offers an environmentally friendly and efficient route to chiral amino alcohols. Multi-enzyme cascades have been developed to produce all possible phenylpropanolamine stereoisomers with exceptional optical purity.[1][2][3][4]

-

Chiral Auxiliary-Mediated Synthesis: This classical yet highly effective method involves the temporary incorporation of a chiral molecule, such as pseudoephedrine, to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.[5][6][7][8][9]

-

Asymmetric Reduction of α-Amino Ketones: The enantioselective reduction of a prochiral α-amino ketone offers a direct route to the corresponding chiral amino alcohol. This can be achieved using chiral catalysts, such as those derived from chiral amino alcohols and borane, or through enzymatic reductions.[10]

-

Reductive Amination of Chiral Precursors: Starting from a chiral precursor like (R)-phenylacetylcarbinol (l-PAC), which can be produced via fermentation, reductive amination provides a stereoselective pathway to the desired amino alcohol.[11][12][13]

Quantitative Data Comparison

The following table summarizes quantitative data from various synthetic methodologies for chiral this compound and its analogues, allowing for a direct comparison of their efficiencies and stereoselectivities.

| Method | Starting Material | Key Reagents/Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee%) | Reference |

| Multi-enzymatic Cascade | (1S,2R)-1-phenylpropane-1,2-diol | Ls-ADH, Cv(S)-ωTA | (1R,2S)-1-amino-1-phenylpropan-2-ol | 76 | >99.5% er, >99.5% dr | [4] |

| Multi-enzymatic Cascade | (1R,2R)-1-phenylpropane-1,2-diol | Bs-BDHA, At(R)-ωTA | (1S,2R)-1-amino-1-phenylpropan-2-ol | 95 | >99.5% er, 98% dr | [4] |

| Biocatalytic Sequential Process | Benzaldehyde, Pyruvate | R-selective pyruvate decarboxylase, S-selective ω-transaminase | L-Norephedrine | >60 (molar) | >99.5% de, >99.5% ee | [1] |

| Diastereoselective Alkylation | Pseudoephedrine Amide | Alkyl Halide | α-Substituted Amide | High | ≥99% de (after recrystallization) | [6][8] |

| Asymmetric Reduction | Acetophenone | (1R,2S)-Norephedrine derivative, BH₃·SMe₂ | 1-Phenylethanol | ~95 | ~90% ee | [10] |

| Reductive Amination | (R)-Phenylacetylcarbinol | Methylamine, Sodium Borohydride | Pseudoephedrine/Ephedrine analogues | - | - | [11] |

| Asymmetric Hydrogenation | 1-phenyl-1,2-propanedione | Chiral Rhodium Nanoparticles | (R)-1-hydroxy-1-phenyl-propan-2-one | 98 (conversion) | 67% ee | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Multi-enzymatic Synthesis of (1R,2S)-1-Amino-1-phenylpropan-2-ol[4]

This protocol describes the conversion of (1R,2S)-1-phenylpropane-1,2-diol to (1R,2S)-1-amino-1-phenylpropan-2-ol using a combination of an alcohol dehydrogenase (ADH) and an ω-transaminase (ωTA).

Materials:

-

(1R,2S)-1-phenylpropane-1,2-diol

-

Leifsonia sp. ADH (Ls-ADH)

-

Chromobacterium violaceum (S)-ω-transaminase (Cv(S)-ωTA)

-

Alanine dehydrogenase

-

Ammonium formate

-

Phosphate buffer (pH 7.5)

-

Appropriate cofactors (e.g., NAD⁺, pyridoxal 5'-phosphate)

Procedure:

-

Prepare a reaction mixture containing (1R,2S)-1-phenylpropane-1,2-diol in phosphate buffer.

-

Add the enzymes Ls-ADH, Cv(S)-ωTA, and alanine dehydrogenase to the reaction mixture.

-

Add the necessary cofactors and ammonium formate, which serves as the amine donor and part of the cofactor regeneration system.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitor the reaction progress using a suitable analytical technique such as HPLC or GC.

-

Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

-

Purify the product using column chromatography or crystallization.

Protocol 2: Diastereoselective Alkylation of a Pseudoephedrine Amide[6][8]

This protocol outlines a general procedure for the asymmetric alkylation of an amide derived from pseudoephedrine.

Materials:

-

(1S,2S)-(+)-Pseudoephedrine

-

Carboxylic acid or acyl chloride

-

Lithium diisopropylamide (LDA) or other strong base

-

Alkyl halide

-

Anhydrous tetrahydrofuran (THF)

-

Lithium chloride (optional, but can enhance diastereoselectivity)

Procedure:

-

Amide Formation: React (1S,2S)-(+)-pseudoephedrine with the desired carboxylic acid (using a coupling agent) or acyl chloride to form the corresponding amide. Purify the amide by recrystallization.

-

Enolate Formation: Dissolve the pseudoephedrine amide in anhydrous THF under an inert atmosphere (e.g., argon). If used, add anhydrous lithium chloride. Cool the solution to a low temperature (e.g., -78°C). Add a solution of LDA dropwise and stir for a specified time to ensure complete enolate formation.

-

Alkylation: Add the alkyl halide to the enolate solution at low temperature. Allow the reaction to proceed at this temperature or warm slowly to a higher temperature, monitoring the reaction by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Auxiliary Removal: Purify the alkylated amide by flash chromatography or recrystallization to obtain the major diastereomer. The chiral auxiliary can then be removed by acidic or basic hydrolysis to yield the chiral carboxylic acid, which can be further converted to the desired amino alcohol.

Protocol 3: Reductive Amination of (R)-Phenylacetylcarbinol[11][14]

This protocol describes the conversion of (R)-phenylacetylcarbinol (l-PAC) to the corresponding amino alcohol via reductive amination.

Materials:

-

(R)-Phenylacetylcarbinol (l-PAC)

-

Methylamine (40% in water)

-

Ethanol

-

Sodium borohydride

-

Dichloromethane

-

10% Sodium hydroxide solution

-

10% Hydrochloric acid solution

Procedure:

-

Imine Formation: Dissolve the crude l-PAC analogue in ethanol and add methylamine solution. Allow the mixture to react at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride in portions over a period of 90 minutes.

-

Work-up: Basify the solution with 10% sodium hydroxide and extract the product with dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by acid-base extraction and recrystallization or chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a generalized workflow for the synthesis and analysis of chiral this compound, and a conceptual representation of a biocatalytic cascade.

Caption: Generalized workflow for the synthesis and analysis of chiral this compound.

Caption: Conceptual diagram of a two-enzyme biocatalytic cascade with cofactor regeneration.

Conclusion

The stereoselective synthesis of this compound is a well-established field with a variety of effective methodologies. The choice of a particular synthetic route will depend on factors such as the desired stereoisomer, required scale, and available resources. Biocatalytic methods are increasingly attractive due to their high selectivity and green credentials. Traditional methods, such as those employing chiral auxiliaries, remain highly reliable and effective, particularly for their predictability and broad substrate scope. This guide provides a solid foundation for researchers to navigate the synthesis of this important chiral building block, enabling the advancement of drug discovery and development programs.

References

- 1. Enzymatic synthesis of L-norephedrine by coupling recombinant pyruvate decarboxylase and ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 1-Amino-2-phenyl-propan-2-ol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the molecular structure of the isomers of 1-Amino-2-phenyl-propan-2-ol. Due to the limited availability of specific experimental data for this compound, this guide leverages information on structurally related molecules to infer properties and potential experimental methodologies.

Introduction to this compound

This compound is a chiral amino alcohol with the chemical formula C₉H₁₃NO.[1] Its structure, featuring a tertiary alcohol and a primary amine, makes it a valuable building block in organic synthesis and a compound of interest in pharmaceutical development, particularly for potential applications in neurological disorders.[2] The presence of a chiral center at the C2 carbon gives rise to two enantiomers: (R)-1-Amino-2-phenyl-propan-2-ol and (S)-1-Amino-2-phenyl-propan-2-ol.[1][3]

Stereoisomerism and Molecular Structure

The core of this compound's structural complexity lies in its stereochemistry. The tetrahedral carbon atom bonded to the phenyl group, the methyl group, the hydroxyl group, and the aminomethyl group is a chiral center. This results in two non-superimposable mirror-image isomers, or enantiomers.

Enantiomers of this compound

The two enantiomers of this compound are:

-

(R)-1-Amino-2-phenyl-propan-2-ol

-

(S)-1-Amino-2-phenyl-propan-2-ol

These enantiomers are expected to have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they will rotate plane-polarized light in equal but opposite directions and will interact differently with other chiral molecules, which is of particular significance in biological systems.[4]

Below is a visualization of the enantiomeric relationship.

Physicochemical Properties

While specific experimentally determined data for the individual enantiomers of this compound are scarce, general properties for the racemic mixture are available.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| IUPAC Name | 1-amino-2-phenylpropan-2-ol | [1] |

| CAS Number | 17643-24-2 | [1][5] |

Synthesis and Separation of Isomers

Detailed experimental protocols for the synthesis of this compound are not readily found in the literature. However, general synthetic strategies for similar amino alcohols can be adapted. A plausible approach involves the reaction of an appropriate precursor, such as 2-phenyl-2-propyloxirane, with ammonia.

For the separation of the enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

General Experimental Protocol for Chiral HPLC Separation

The following is a generalized protocol for the chiral separation of amino alcohols, which would require optimization for this compound.

-

Column Selection: A chiral stationary phase (CSP) is crucial. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for separating chiral amines and alcohols.

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for achieving separation.

-

Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Temperature: Ambient or controlled temperature.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

-

Optimization: The separation is optimized by systematically varying the mobile phase composition (the percentage of the alcohol modifier) and the flow rate to achieve baseline separation of the two enantiomeric peaks.

Spectroscopic and Crystallographic Data

Specific spectroscopic and crystallographic data for this compound are not widely published.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure. The spectra of the two enantiomers would be identical in an achiral solvent. In the presence of a chiral solvating agent, separate peaks for the enantiomers may be observed.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the O-H and N-H stretching of the alcohol and amine groups, respectively, as well as absorptions corresponding to the phenyl group.

-

X-ray Crystallography: This technique would provide definitive proof of the three-dimensional structure, including the absolute configuration of a single enantiomer if a suitable crystal can be obtained.

Biological Activity and Signaling Pathways

While it is suggested that this compound may have applications in treating neurological disorders, specific data on its biological activity and interaction with signaling pathways are not available.[2] The biological effects of chiral molecules are often highly dependent on their stereochemistry, as stereoisomers can exhibit different affinities for and activities at chiral biological targets such as enzymes and receptors.

For the structurally related compound 2-amino-1-phenyl-1-propanol (phenylpropanolamine), it is known to act as a psychoactive drug that can relieve nasal congestion and act as an anorectic agent.[6] It is plausible that isomers of this compound could exhibit similar, though likely distinct, pharmacological profiles.

Conclusion

This compound represents a chiral molecule with potential for further investigation in the fields of synthetic chemistry and drug discovery. This guide has outlined the fundamental aspects of its molecular structure, focusing on its stereoisomerism. While a comprehensive set of experimental data for its individual isomers is not yet available in the public domain, the methodologies and principles described herein provide a solid framework for future research into the synthesis, separation, characterization, and biological evaluation of these promising compounds. Further studies are warranted to fully elucidate the specific properties and potential applications of the (R) and (S) enantiomers of this compound.

References

- 1. 1-Amino-2-phenylpropan-2-ol | C9H13NO | CID 12362998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (2R)-1-amino-2-phenylpropan-2-ol | C9H13NO | CID 40430246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scbt.com [scbt.com]

- 6. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Amino-2-phenyl-propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Amino-2-phenyl-propan-2-ol (C₉H₁₃NO, Molar Mass: 151.21 g/mol ), a versatile amino alcohol with applications in pharmaceutical and fine chemical synthesis.[1][2][3] Due to its role as a chiral auxiliary and an intermediate in the synthesis of bioactive molecules, a thorough understanding of its structural and spectroscopic properties is crucial.[2]

Molecular Structure and Spectroscopic Overview

This compound is a tertiary alcohol containing a primary amine and a phenyl group.[4] This unique combination of functional groups gives rise to a characteristic spectroscopic fingerprint, which can be elucidated using a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound. The IR and NMR data are inferred from the analysis of its functional groups and comparison with structurally similar compounds, while the Mass Spectrometry data is based on available GC-MS spectra.[5]

Infrared (IR) Spectroscopy Data (Inferred)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3350-3250 | N-H stretch | Primary Amine (-NH₂) |

| 3080-3010 | C-H stretch (aromatic) | Phenyl Ring |

| 2970-2850 | C-H stretch (aliphatic) | -CH₃, -CH₂- |

| 1600-1450 | C=C stretch (aromatic) | Phenyl Ring |

| 1590-1500 | N-H bend | Primary Amine (-NH₂) |

| 1260-1000 | C-O stretch | Tertiary Alcohol |

| 1130-1020 | C-N stretch | Amine |

| 800-600 | C-H bend (out-of-plane) | Phenyl Ring |

¹H NMR Spectroscopy Data (Inferred, 400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.40-7.20 | Multiplet | 5H | Aromatic protons |

| ~3.0 (broad s) | Singlet | 3H | -OH, -NH₂ (exchangeable) |

| 2.95 | Singlet | 2H | -CH₂-NH₂ |

| 1.50 | Singlet | 3H | -C(OH)-CH₃ |

¹³C NMR Spectroscopy Data (Inferred, 100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~145 | Quaternary C (aromatic, C-ipso) |

| 128.5 | Aromatic CH |

| 127.0 | Aromatic CH |

| 125.0 | Aromatic CH |

| ~75 | Quaternary C (-C(OH)-) |

| ~50 | -CH₂-NH₂ |

| ~30 | -CH₃ |

Mass Spectrometry (GC-MS) Data

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.[5]

| m/z | Relative Intensity | Assignment |

| 151 | Low | [M]⁺ (Molecular Ion) |

| 134 | Moderate | [M - NH₃]⁺ |

| 121 | Moderate | [M - CH₂NH₂]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 43 | High (Base Peak) | [CH₃CO]⁺ or [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Sample Preparation

-

Purity Assessment : Ensure the purity of the this compound sample (≥95%) using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2]

-

Solvent Selection : For NMR analysis, use a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). For IR and MS, the sample can often be analyzed neat or in a suitable volatile solvent.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Technique : For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is then analyzed for characteristic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer for the sample.

-

Acquire the ¹H NMR spectrum with a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition :

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (MS)

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is commonly used for volatile compounds like this.

-

GC Separation :

-

Inject a dilute solution of the sample into the GC.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program to ensure separation from any impurities.

-

-

MS Analysis :

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Electron Ionization (EI) at 70 eV is a standard method for fragmentation.

-

The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range (e.g., 40-200 amu).

-

-

Data Analysis : The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of 1-Amino-2-phenyl-propan-2-ol

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This whitepaper provides a comprehensive overview of the known physicochemical characteristics of 1-Amino-2-phenyl-propan-2-ol and outlines the necessary experimental and theoretical methodologies for determining its complete thermodynamic profile.

Introduction

This compound, a versatile amino alcohol, holds significant value in various research and development sectors, particularly in pharmaceutical and fine chemical synthesis.[1] Its molecular structure, featuring a phenyl group, enhances its reactivity and solubility in organic solvents, making it a crucial intermediate in the synthesis of bioactive molecules and a candidate for use as a chiral auxiliary in producing enantiomerically pure compounds.[1] A thorough understanding of its thermodynamic properties is paramount for process optimization, reaction kinetics, and predicting the stability and behavior of this compound in various chemical systems.

This document summarizes the currently available physicochemical data for this compound and provides a guide to the experimental and computational protocols required to establish a comprehensive thermodynamic profile.

Physicochemical Properties

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1][2][3][4][5] |

| Molecular Weight | 151.21 g/mol | [1][2][3][4][5] |

| CAS Number | 17643-24-2 | [1][2][3][4] |

| IUPAC Name | 1-amino-2-phenylpropan-2-ol | [3] |

| SMILES | CC(CN)(C1=CC=CC=C1)O | [2][3] |

| InChIKey | BDNDQOCRJGGSJO-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [2] |

| LogP (octanol-water partition coefficient) | 0.8528 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

Experimental Protocols for Thermodynamic Characterization

To establish a complete thermodynamic profile for this compound, a series of well-defined experimental protocols are required. The following methodologies are standard in the field of chemical thermodynamics.

Combustion Calorimetry for Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation in the solid or liquid state can be determined using bomb calorimetry.

Experimental Workflow:

Caption: Workflow for Determining Enthalpy of Formation.

Differential Scanning Calorimetry (DSC) for Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH°)

DSC is a versatile technique for measuring heat capacity as a function of temperature and the enthalpy of phase transitions.

Experimental Workflow:

References

A Technical Guide to the Solubility of 1-Amino-2-phenyl-propan-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Amino-2-phenyl-propan-2-ol in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, provides a structured approach for experimental determination, and details a robust protocol for accurate measurement.

Introduction to this compound and its Solubility

This compound is a versatile amino alcohol with the chemical formula C₉H₁₃NO.[1][2] Its molecular structure, featuring a polar amino (-NH₂) group, a polar hydroxyl (-OH) group, and a non-polar phenyl (C₆H₅) group, imparts an amphiphilic character. This unique combination of functional groups dictates its solubility behavior across a spectrum of organic solvents. The presence of the phenyl group generally enhances its solubility in organic solvents compared to simpler amino alcohols.[2] Understanding the solubility of this compound is critical for a variety of applications, including:

-

Pharmaceutical Synthesis: Selecting appropriate solvents for reactions and purification.

-

Drug Formulation: Developing stable and effective dosage forms.

-

Process Chemistry: Designing efficient extraction and crystallization processes.

Theoretical Considerations for Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The interplay between its polar and non-polar moieties determines its affinity for different types of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amino and hydroxyl groups of the solute, leading to favorable interactions and likely good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors for the hydroxyl and amino groups. While the interactions may be weaker than with protic solvents, significant solubility is still expected.

-

Non-Polar Aromatic Solvents (e.g., Toluene, Benzene): The phenyl group of this compound will have a strong affinity for these solvents through π-π stacking interactions, suggesting good solubility.

-

Non-Polar Aliphatic Solvents (e.g., Hexane, Cyclohexane): The non-polar nature of these solvents will primarily interact with the phenyl and propyl backbone of the molecule. Solubility in these solvents is expected to be lower compared to polar or aromatic solvents.

Quantitative Solubility Data

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Isopropanol | Polar Protic | |||

| Acetone | Polar Aprotic | |||

| Ethyl Acetate | Polar Aprotic | |||

| Acetonitrile | Polar Aprotic | |||

| Dichloromethane | Polar Aprotic | |||

| Toluene | Non-Polar Aromatic | |||

| Hexane | Non-Polar Aliphatic | |||

| Cyclohexane | Non-Polar Aliphatic |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This method is based on the widely accepted isothermal shake-flask technique.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time required to achieve equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample to a known volume with the appropriate solvent.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

-

Prepare a series of calibration standards of known concentrations to generate a calibration curve.

-

Calculate the concentration of the solute in the original saturated solution based on the calibration curve and the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents and a detailed protocol for its experimental determination. While specific quantitative data is currently lacking in the public domain, the principles outlined herein, combined with the robust experimental methodology, will enable researchers and drug development professionals to accurately measure and apply this critical physicochemical property in their work. The provided table template and workflow diagram serve as practical tools to guide and document these essential experiments.

References

Methodological & Application

Application Notes and Protocols for 1-Amino-2-phenyl-propan-2-ol as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters. 1-Amino-2-phenyl-propan-2-ol is a chiral amino alcohol with the potential to serve as an effective chiral auxiliary. Its structure, featuring a stereogenic center bearing an amino group and a tertiary alcohol adjacent to a phenyl ring, allows for the formation of rigid chiral scaffolds that can effectively bias the facial approach of incoming reagents. This document provides detailed application notes and generalized protocols for the use of this compound in asymmetric synthesis, primarily through its conversion to a chiral oxazolidinone auxiliary.

Note: Specific experimental data for this compound as a chiral auxiliary is limited in the surveyed literature. The following protocols are based on well-established methodologies for structurally similar chiral amino alcohols and should be considered as a starting point for optimization.

Principle of Action

The primary application of this compound as a chiral auxiliary involves its cyclization to form a chiral oxazolidinone. This is typically achieved by reaction with phosgene or a phosgene equivalent. The resulting oxazolidinone can then be acylated, and the chiral environment created by the auxiliary directs the stereochemical outcome of subsequent reactions at the α-carbon of the acyl group, such as alkylations and aldol additions. The bulky phenyl group on the auxiliary is expected to effectively shield one face of the enolate, leading to high diastereoselectivity. Finally, the auxiliary can be cleaved under mild conditions to yield the desired chiral product and recover the auxiliary.

Diagram of the General Workflow

Caption: General workflow for the application of this compound as a chiral auxiliary.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary

This protocol describes the formation of the oxazolidinone ring from this compound.

Materials:

-

(1S,2S)- or (1R,2R)-1-Amino-2-phenyl-propan-2-ol

-

Phosgene (or a safer equivalent like triphosgene or carbonyldiimidazole)

-

Anhydrous toluene or dichloromethane (DCM)

-

A suitable base (e.g., triethylamine or pyridine)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., triethylamine, 2.2 eq) to the solution.

-